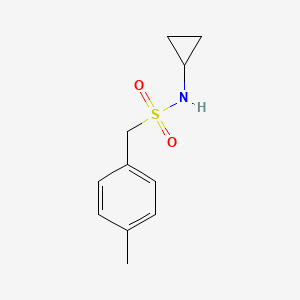![molecular formula C19H22N2O2 B4707609 3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4707609.png)
3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Descripción general
Descripción
3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, commonly known as MPBD, is a chemical compound that belongs to the class of benzamide derivatives. MPBD has been recognized as a potent and selective agonist of the μ-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids.
Mecanismo De Acción
MPBD acts as a μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptor. The activation of this receptor results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This leads to the analgesic effects of MPBD. The activation of the μ-opioid receptor also results in the release of dopamine, which is responsible for the euphoric effects of opioids.
Biochemical and Physiological Effects:
MPBD has been shown to produce potent analgesic effects in animal models. It has also been shown to have antidepressant-like effects in animal models, which suggests its potential use in the treatment of depression. MPBD has been shown to be more potent and selective than other μ-opioid receptor agonists such as morphine and fentanyl.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPBD in lab experiments include its potency and selectivity as a μ-opioid receptor agonist. Its selectivity allows for more specific targeting of the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioids. The limitations of using MPBD in lab experiments include its low solubility in water, which makes it difficult to administer in vivo, and its potential for abuse due to its euphoric effects.
Direcciones Futuras
For the research on MPBD include the development of new analogs with improved pharmacokinetic properties and reduced potential for abuse. The use of MPBD in combination with other drugs for the treatment of pain, addiction, and depression is also an area of future research. The study of the long-term effects of MPBD on the μ-opioid receptor and other neurotransmitter systems is another area of future research. Finally, the investigation of the potential use of MPBD in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease is an area of future research.
Aplicaciones Científicas De Investigación
MPBD has been extensively studied for its potential use in the treatment of pain, addiction, and depression. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesics. MPBD has also been shown to have antidepressant-like effects in animal models, which suggests its potential use in the treatment of depression.
Propiedades
IUPAC Name |
3-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-6-4-5-16(13-18)19(22)20-14-15-7-9-17(10-8-15)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURYIGQRTRSJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate](/img/structure/B4707526.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4707528.png)
![1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B4707536.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4707546.png)
![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4707551.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707558.png)
![5-[(3-methoxypropyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4707563.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B4707564.png)

![methyl 4-(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4707578.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4707584.png)

![2-benzoyl-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B4707598.png)
